molecular formula C25H23ClN2O5S B2652503 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893287-66-6

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2652503
CAS No.: 893287-66-6
M. Wt: 498.98
InChI Key: JDPQDPKOMJORJK-UHFFFAOYSA-N
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound shares structural similarities with various synthesized derivatives that have been explored for their diverse biological activities. For instance, N-substituted derivatives of acetamide have been designed and synthesized with multifunctional moieties, evaluated for antibacterial and anti-enzymatic potential, showcasing the utility of such compounds in developing potential therapeutic agents (Nafeesa, K., et al., 2017). Similarly, compounds with acetamide linkers have been synthesized for their hypoglycemic activity, underscoring the chemical versatility and potential for drug discovery (Salem, M., et al., 2019).

Antimicrobial and Enzyme Inhibition Activities

Derivatives containing the sulfonylacetamide moiety have demonstrated significant antibacterial and anti-urease activities, highlighting the compound's potential applications in addressing microbial infections and enzyme-related disorders (Noreen, Mnaza, et al., 2015). The structural elements of such compounds, including the sulfonyl and acetamide groups, contribute to their bioactive profiles, offering insights into designing molecules with targeted biological effects.

Molecular Docking and Drug Design

The structural framework of compounds similar to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has facilitated the exploration of their interactions with biological targets through molecular docking studies. These investigations provide a foundation for the rational design of novel therapeutics, particularly in the realms of anticancer and antiviral drug development (Al-Ostoot, F. H., et al., 2020).

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-32-18-11-12-21(23(13-18)33-2)27-25(29)15-28-14-24(19-8-4-6-10-22(19)28)34(30,31)16-17-7-3-5-9-20(17)26/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQDPKOMJORJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.